
CCT 031374 hydrobromide
Descripción general
Descripción
CCT 031374 hydrobromide is a chemical compound known for its role as an inhibitor of the transcription factor (TCF) and beta-catenin complex signaling. This compound has shown significant antitumor activity and is primarily used in scientific research . The molecular formula of this compound is C23H20BrN3O, and it has a molecular weight of 434.33 g/mol .
Aplicaciones Científicas De Investigación
CCT 031374 hydrobromide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the Wnt/beta-catenin signaling pathway, which is crucial in various cellular processes, including cell proliferation, differentiation, and apoptosis . In cancer research, this compound is used to investigate its potential as an antitumor agent by inhibiting the beta-catenin/TCF complex, thereby reducing tumor growth and proliferation . Additionally, it is used in stem cell research to study the effects of Wnt signaling on stem cell differentiation and maintenance .
Mecanismo De Acción
The mechanism of action of CCT 031374 hydrobromide involves the inhibition of the beta-catenin and transcription factor complex signaling. By binding to the beta-catenin/TCF complex, the compound prevents the transcription of target genes in the Wnt signaling pathway . This inhibition leads to a decrease in beta-catenin levels in the nucleus and cytosol, ultimately reducing cell proliferation and inducing apoptosis in cancer cells . The molecular targets of this compound include the beta-catenin and TCF proteins, which are key components of the Wnt signaling pathway .
Actividad Biológica
CCT 031374 hydrobromide has been shown to have a range of biological activities. In vitro studies have demonstrated that it has antinociceptive effects, as well as anti-inflammatory and anti-tumor activities. In vivo studies have also demonstrated that it has anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects
This compound has been shown to affect a variety of biochemical and physiological processes. In vitro studies have demonstrated that it can modulate the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to modulate the expression of various genes, including those involved in the regulation of inflammation and pain. In vivo studies have demonstrated that it can affect the levels of various hormones, including cortisol and prolactin, as well as the levels of various neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CCT 031374 hydrobromide in laboratory experiments has several advantages and limitations. The main advantage is that it is a highly potent and selective agonist of the kappa opioid receptor, making it an ideal compound for studying the effects of KOR activation. However, it is also relatively expensive and has a long half-life, which can limit its use in some experiments.
Direcciones Futuras
The potential of CCT 031374 hydrobromide as a therapeutic agent is still being explored. Future research should focus on elucidating the mechanism of action of this compound and exploring its potential as a treatment for various diseases and conditions, including pain, anxiety, depression, addiction, and inflammation. Additionally, further research should be conducted to develop more cost-effective and efficient methods of synthesizing this compound. Finally, future research should focus on exploring the potential of this compound as a tool for studying the effects of KOR activation in various biological systems.
Análisis Bioquímico
Biochemical Properties
CCT 031374 hydrobromide interacts with the β-catenin/transcription factor (TCF) complex, a key component in the Wnt signaling pathway . The nature of this interaction involves the inhibition of TCF-dependent transcription of genes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the Wnt signaling pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the β-catenin/TCF complex, inhibiting its function . This results in the suppression of TCF-dependent transcription of genes in the Wnt signaling pathway .
Métodos De Preparación
The synthesis of CCT 031374 hydrobromide involves several steps, including the preparation of intermediate compounds and the final hydrobromide salt formation. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of organic reactions involving the formation of the imidazobenzimidazole core structure .
Análisis De Reacciones Químicas
CCT 031374 hydrobromide undergoes various chemical reactions, primarily involving its interaction with the beta-catenin and transcription factor complex. The compound is known to inhibit TCF-dependent transcription of genes in the Wnt signaling pathway . Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent, with the compound showing good solubility in DMSO . The major products formed from these reactions are typically the inhibited forms of the target proteins, leading to reduced cell proliferation and tumor growth .
Comparación Con Compuestos Similares
CCT 031374 hydrobromide is unique in its specific inhibition of the beta-catenin/TCF complex. Similar compounds include other beta-catenin inhibitors such as XAV939 and ICG-001 . While XAV939 inhibits tankyrase enzymes to promote beta-catenin degradation, ICG-001 disrupts the interaction between beta-catenin and the transcriptional co-activator CBP . This compound stands out due to its direct inhibition of the beta-catenin/TCF complex, making it a valuable tool in studying the Wnt signaling pathway and its role in cancer and stem cell biology .
Propiedades
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPILENOYNNNGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



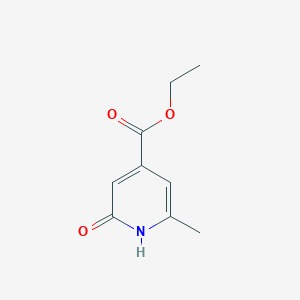
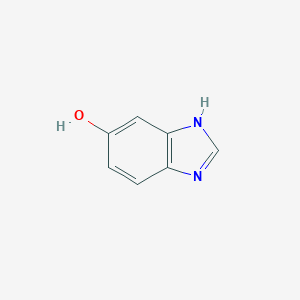



![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)

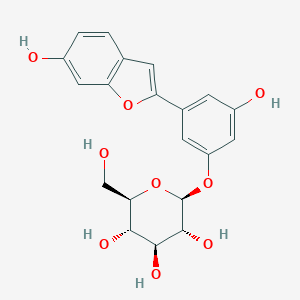


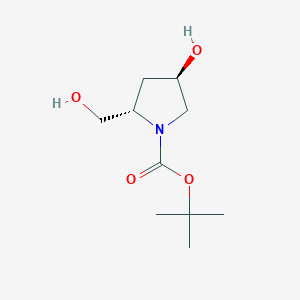
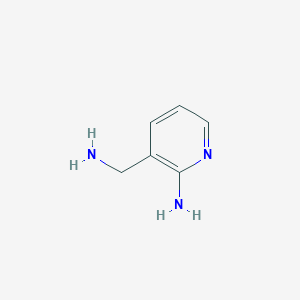

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)